

An In-Depth Technical Guide on the Thermochemical Data for 2-Oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Oxocyclohexanecarboxamide

Cat. No.: B1297002

[Get Quote](#)

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Thermochemical Data for **2-Oxocyclohexanecarboxamide**

Executive Summary

This technical guide addresses the available thermochemical data for the compound **2-Oxocyclohexanecarboxamide** (CAS No: 22945-27-3). A comprehensive search of scientific literature and chemical databases was conducted to collate quantitative thermochemical parameters, associated experimental protocols, and any relevant biological signaling pathways. The objective of this document is to provide a centralized resource for researchers and professionals in drug development and related scientific fields.

Despite an exhaustive search, specific experimental or computational thermochemical data for **2-Oxocyclohexanecarboxamide**, such as the standard enthalpy of formation or enthalpy of combustion, is not available in the public domain at the time of this report. Consequently, this guide will outline the general methodologies used for determining such data for similar organic compounds and provide a framework for the type of information that would be presented had the data been available.

Introduction to 2-Oxocyclohexanecarboxamide

2-Oxocyclohexanecarboxamide, also known as cyclohexanone-2-carboxamide, is a cyclic β -keto amide. Its chemical structure, featuring both a ketone and an amide functional group on a cyclohexane ring, makes it an interesting candidate for various chemical syntheses. Understanding its thermodynamic properties is crucial for process development, safety analysis, and computational modeling of its reactivity and stability.

Table 1: General Properties of **2-Oxocyclohexanecarboxamide**

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ NO ₂	PubChem
Molecular Weight	141.17 g/mol	PubChem
IUPAC Name	2-oxocyclohexane-1-carboxamide	PubChem
CAS Number	22945-27-3	PubChem

Thermochemical Data (Not Available)

As of the date of this guide, no peer-reviewed publications or database entries containing specific experimental or computationally-derived thermochemical data for **2-Oxocyclohexanecarboxamide** were identified. The following tables are therefore presented as templates to be populated should such data become available in the future.

Table 2: Hypothetical Experimental Thermochemical Data for **2-Oxocyclohexanecarboxamide**

Parameter	Symbol	Value (kJ/mol)	Conditions	Method
Standard Enthalpy of Combustion	ΔH°_c	Data Not Available	298.15 K, 1 atm	Bomb Calorimetry
Standard Enthalpy of Formation (Solid)	$\Delta H^\circ_f(s)$	Data Not Available	298.15 K, 1 atm	Calculated from ΔH°_c
Enthalpy of Sublimation	ΔH°_{sub}	Data Not Available	T, p	Effusion Method
Standard Enthalpy of Formation (Gas)	$\Delta H^\circ_f(g)$	Data Not Available	298.15 K, 1 atm	Calculated from $\Delta H^\circ_f(s)$ and ΔH°_{sub}

Table 3: Hypothetical Computational Thermochemical Data for **2-Oxocyclohexanecarboxamide**

Parameter	Symbol	Value (kJ/mol)	Computational Level
Standard Enthalpy of Formation (Gas)	$\Delta H^\circ_f(g)$	Data Not Available	e.g., G3, CBS-QB3
Standard Gibbs Free Energy of Formation (Gas)	$\Delta G^\circ_f(g)$	Data Not Available	e.g., G3, CBS-QB3
Standard Entropy (Gas)	$S^\circ(g)$	Data Not Available	e.g., G3, CBS-QB3

Experimental Protocols for Thermochemical Data Determination

While specific protocols for **2-Oxocyclohexanecarboxamide** are not available, this section details the standard experimental methodologies that would be employed to determine its

thermochemical properties.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter.

Methodology:

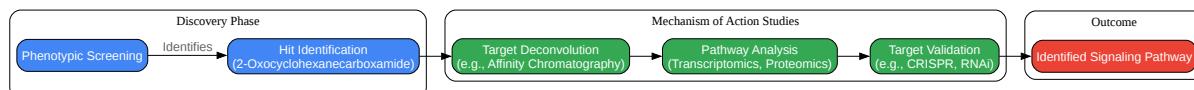
- Sample Preparation: A precisely weighed pellet of solid **2-Oxocyclohexanecarboxamide** (typically 0.5 - 1.0 g) is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb."
- Bomb Assembly: A known length of fuse wire is positioned to be in contact with the sample. A small, known amount of water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.
- Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The energy released by the combustion of **2-Oxocyclohexanecarboxamide** is then calculated from the observed temperature rise and the calorimeter's heat capacity. Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated from the energy of combustion.

Determination of Enthalpy of Sublimation

The enthalpy of sublimation can be determined using various methods, such as the Knudsen effusion method or by measuring vapor pressure as a function of temperature using a torsion-effusion apparatus.

Computational Thermochemistry Protocols

In the absence of experimental data, computational methods can provide estimates of thermochemical properties.


Methodology:

- Conformational Search: The first step involves a thorough conformational search of the **2-Oxocyclohexanecarboxamide** molecule to identify the lowest energy conformers.
- Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized, and their vibrational frequencies are calculated using a suitable level of theory and basis set (e.g., DFT with B3LYP functional and a 6-31G* basis set).
- High-Level Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory (e.g., G3 or CBS-QB3).
- Calculation of Thermochemical Properties: The standard enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, which help in canceling out systematic errors in the calculations.

Signaling Pathways and Experimental Workflows

A search for literature detailing any involvement of **2-Oxocyclohexanecarboxamide** in biological signaling pathways did not yield any results. This compound is primarily documented as a chemical intermediate. Therefore, no signaling pathway diagrams can be provided.

Should this molecule be investigated for its biological activity in the future, a potential experimental workflow to identify its mechanism of action could be visualized.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for identifying the biological target and signaling pathway of a hit compound.

Conclusion

This technical guide has established that there is a significant gap in the publicly available scientific literature regarding the thermochemical properties of **2-Oxocyclohexanecarboxamide**.

No experimental or computational data for its enthalpy of formation or combustion could be found. Standard methodologies for determining these crucial parameters have been outlined to provide a roadmap for future research. The absence of this data hinders a complete thermodynamic understanding of this molecule, which could be valuable for its application in chemical synthesis and process design. It is recommended that experimental and computational studies be undertaken to determine the thermochemical properties of **2-Oxocyclohexanecarboxamide**.

- To cite this document: BenchChem. [An In-Depth Technical Guide on the Thermochemical Data for 2-Oxocyclohexanecarboxamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1297002#thermochemical-data-for-2-oxocyclohexanecarboxamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com